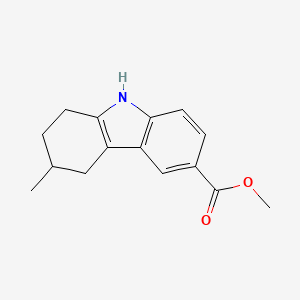![molecular formula C16H13ClN2O2S B11614381 2-[(4-Chlorobenzyl)sulfanyl]-5-(phenoxymethyl)-1,3,4-oxadiazole](/img/structure/B11614381.png)
2-[(4-Chlorobenzyl)sulfanyl]-5-(phenoxymethyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-(PHENOXYMETHYL)-1,3,4-OXADIAZOLE is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing one oxygen and two nitrogen atoms
Métodos De Preparación
The synthesis of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-(PHENOXYMETHYL)-1,3,4-OXADIAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Esterification: The process begins with the esterification of 4-chlorobenzoic acid with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then reacted with hydrazine hydrate to form 4-chlorobenzohydrazide.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol.
Substitution: The thiol group is substituted with a phenoxymethyl group using appropriate reagents and conditions to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-(PHENOXYMETHYL)-1,3,4-OXADIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the oxadiazole ring to other heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Aplicaciones Científicas De Investigación
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-(PHENOXYMETHYL)-1,3,4-OXADIAZOLE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential antimicrobial, antifungal, and antiviral activities, making it a candidate for the development of new therapeutic agents.
Medicine: Research has explored its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-(PHENOXYMETHYL)-1,3,4-OXADIAZOLE involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication.
Comparación Con Compuestos Similares
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-(PHENOXYMETHYL)-1,3,4-OXADIAZOLE can be compared with other similar compounds, such as:
1,2,4-Oxadiazoles: These compounds also contain an oxadiazole ring but differ in the position of the nitrogen atoms. They have similar biological activities but may exhibit different potencies and selectivities.
Thiazoles: Thiazoles contain a sulfur atom in place of the oxygen atom in the oxadiazole ring. They are known for their diverse biological activities, including antimicrobial and anticancer properties.
Triazoles: Triazoles have three nitrogen atoms in the ring and are widely used in medicinal chemistry for their antifungal and antiviral activities.
The uniqueness of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-(PHENOXYMETHYL)-1,3,4-OXADIAZOLE lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C16H13ClN2O2S |
|---|---|
Peso molecular |
332.8 g/mol |
Nombre IUPAC |
2-[(4-chlorophenyl)methylsulfanyl]-5-(phenoxymethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H13ClN2O2S/c17-13-8-6-12(7-9-13)11-22-16-19-18-15(21-16)10-20-14-4-2-1-3-5-14/h1-9H,10-11H2 |
Clave InChI |
ZROMCEXTEQYNDW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCC2=NN=C(O2)SCC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-({[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11614309.png)
![1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11614312.png)
![{5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}(morpholin-4-yl)methanethione](/img/structure/B11614319.png)
![ethyl 6-methyl-4-{3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11614332.png)
![N-cyclohexyl-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11614339.png)
![Ethyl {2-[2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenoxy}acetate](/img/structure/B11614341.png)
![Diethyl 4-[(4-methoxyphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11614343.png)

![Ethyl 2-amino-1'-(2-methoxy-2-oxoethyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B11614354.png)
![4-Nitro-2-[2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11614359.png)
![Methyl 6'-amino-5-bromo-5'-cyano-2'-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11614366.png)
![6-chloro-3-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one](/img/structure/B11614370.png)
![N-(2,4-dimethylphenyl)-4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-amine](/img/structure/B11614372.png)
![3-(butylsulfanyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11614378.png)
